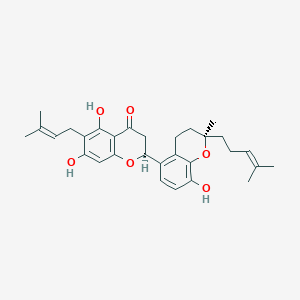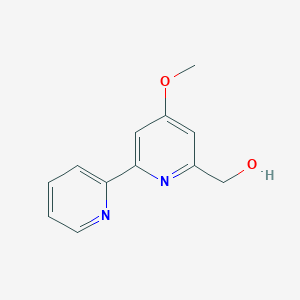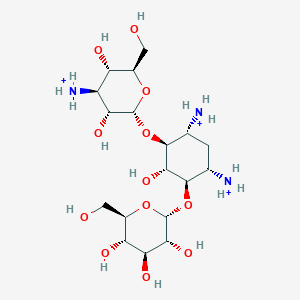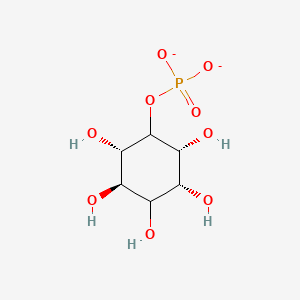
(3S)-11-cis-3-hydroxyretinal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-11-cis-3-hydroxyretinal is a retinoid. It derives from an 11-cis-retinal.
Applications De Recherche Scientifique
Visual Pigment Chromophore in Insects
(3S)-11-cis-3-hydroxyretinal serves as a chromophore in visual pigments, particularly in the eyes of insects. It has been identified in various insect orders, with a unique presence in dipterans of the suborder Cyclorrhapha (higher flies). These flies contain both the (3R)- and (3S)-enantiomers of all-trans 3-hydroxyretinal and the (3S)-11-cis 3-hydroxyretinal, indicating a distinct visual pigment chromophore pattern in these species (Seki, Isono, Ito, & Katsuta, 1994).
Role in Drosophila Melanogaster Vision
In Drosophila melanogaster, a fruit fly species, the presence of all-trans and 11-cis 3-hydroxyretinals has been confirmed. These compounds are crucial for the fly's vision, functioning in a light-independent 11-cis 3-hydroxyretinal forming system (Seki, Fujishita, Ito, Matsuoka, Kobayashi, & Tsukida, 1986).
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing the geometric isomers of this compound. The separation of these isomers by high-performance liquid chromatography (HPLC) has provided insights into their structural properties. This research aids in understanding the chemical nature of visual pigments in insects (Ito, Matsuoka, Tsukida, & Seki, 1988).
Evolutionary Aspects
The distribution and evolutionary aspects of this compound in the class Insecta have been explored. The compound's presence in various insect orders suggests its evolutionary significance in the diversity of visual pigment chromophores (Seki & Vogt, 1998).
Propriétés
Formule moléculaire |
C20H28O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(2E,4Z,6E,8E)-9-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6-,10-9+,15-7+,16-11+/t18-/m0/s1 |
Clé InChI |
QPRQNCDEPWLQRO-GQSKFBJNSA-N |
SMILES isomérique |
CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C |
SMILES canonique |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1261302.png)


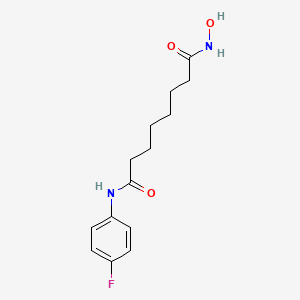
![(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1261312.png)

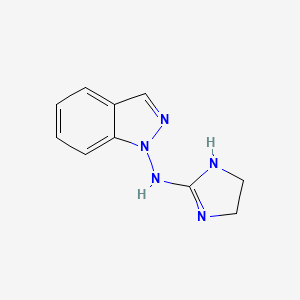
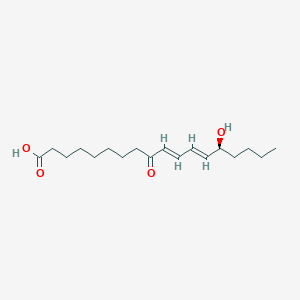
![(1S,11S,12R,13R,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1261318.png)
